molecular formula C12H6N2 B1624350 1,8-Dicyanonaphthalene CAS No. 5690-48-2

1,8-Dicyanonaphthalene

Cat. No.: B1624350
CAS No.: 5690-48-2
M. Wt: 178.19 g/mol
InChI Key: XBENBKUMYAUPFF-UHFFFAOYSA-N
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Description

1,8-Dicyanonaphthalene is an organic compound with the molecular formula C12H6N2. It is a derivative of naphthalene, where two cyano groups are attached at the 1 and 8 positions of the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

1,8-Dicyanonaphthalene can be synthesized through several methods. One common synthetic route involves the Sandmeyer reaction, where 1,8-diaminonaphthalene is converted to its corresponding diazonium salt, which is then reacted with copper cyanide to yield this compound . The reaction conditions typically involve the use of N,N-dimethylformamide as a solvent and temperatures around 60°C.

Industrial production methods often involve large-scale nitration reactions, where 1,8-disubstituted naphthalene is treated with metal nitrates in an organic solvent under controlled temperatures . This method is advantageous due to its high yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

1,8-Dicyanonaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride for reductions, and various nucleophiles like enolate ions and thiolate ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1,8-dicyanonaphthalene exerts its effects is primarily through its ability to participate in electron transfer reactions. The cyano groups in the compound are electron-withdrawing, which makes the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

1,8-Dicyanonaphthalene can be compared with other dicyanonaphthalene isomers such as 1,2-, 1,3-, and 1,4-dicyanonaphthalene. While all these compounds share the cyano functional groups, their positions on the naphthalene ring significantly affect their chemical reactivity and applications . For instance, this compound is unique in its ability to form stable anion radicals, which is not as pronounced in other isomers .

Similar compounds include:

  • 1,2-Dicyanonaphthalene
  • 1,3-Dicyanonaphthalene
  • 1,4-Dicyanonaphthalene
  • 2,3-Dicyanonaphthalene
  • 2,6-Dicyanonaphthalene
  • 2,7-Dicyanonaphthalene

Each of these compounds has distinct properties and applications, making this compound a unique and valuable compound in the field of organic chemistry.

Properties

IUPAC Name

naphthalene-1,8-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBENBKUMYAUPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465728
Record name 1,8-Dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5690-48-2
Record name 1,8-Naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5690-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dicyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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